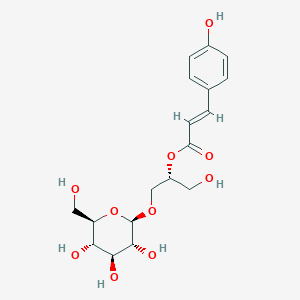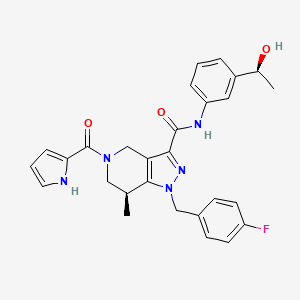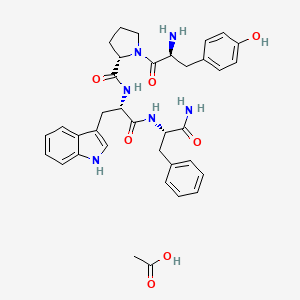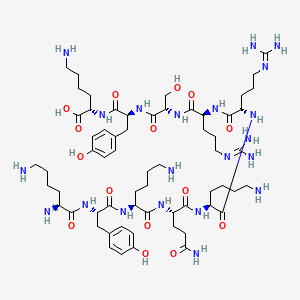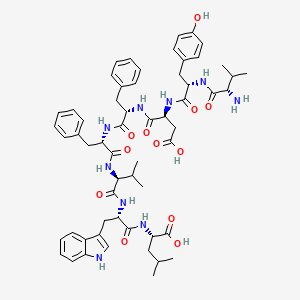
Sitosterol sulfate (trimethylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sitosterol sulfate (trimethylamine) is a compound that combines the properties of sitosterol, a plant sterol, with sulfate and trimethylamine groups. Sitosterol is a naturally occurring phytosterol found in various plant sources, including nuts, seeds, and vegetable oils. The addition of sulfate and trimethylamine groups enhances its solubility and biological activity, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sitosterol sulfate (trimethylamine) typically involves the sulfation of sitosterol using sulfur trioxide-amine complexes. One common method is the reaction of sitosterol with sulfur trioxide-trimethylamine complex (Me3NSO3) under controlled conditions. This reaction results in the formation of sitosterol sulfate with trimethylamine as a byproduct .
Industrial Production Methods: Industrial production of sitosterol sulfate (trimethylamine) often employs supercritical fluid extraction techniques to isolate sitosterol from plant sources. The isolated sitosterol is then subjected to sulfation using sulfur trioxide-amine complexes. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: Sitosterol sulfate (trimethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sitosterol sulfate oxides.
Reduction: Reduction reactions can convert sitosterol sulfate back to sitosterol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sitosterol sulfate oxides.
Reduction: Sitosterol.
Substitution: Various substituted sitosterol derivatives.
科学的研究の応用
Sitosterol sulfate (trimethylamine) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Medicine: Investigated for its anti-inflammatory, antioxidant, and cholesterol-lowering properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
作用機序
The mechanism of action of sitosterol sulfate (trimethylamine) involves multiple pathways:
Inhibition of Trimethylamine Production: The compound regulates gut microbiota, reducing the production of trimethylamine, which is converted to trimethylamine-N-oxide (TMAO), a compound implicated in atherosclerosis.
Anti-inflammatory and Antioxidant Effects: Sitosterol sulfate exerts anti-inflammatory effects by modulating inflammatory pathways and enhances antioxidant defense by scavenging free radicals.
Cholesterol Metabolism: It competes with cholesterol for absorption in the intestines, thereby lowering blood cholesterol levels.
類似化合物との比較
Cholesterol: A sterol found in animal cells, similar in structure but different in biological effects.
Campesterol: Another plant sterol with similar cholesterol-lowering properties.
Stigmasterol: A phytosterol with anti-inflammatory and cholesterol-lowering effects.
Uniqueness: Sitosterol sulfate (trimethylamine) is unique due to its combined properties of sitosterol, sulfate, and trimethylamine groups. This combination enhances its solubility, bioavailability, and biological activity, making it more effective in regulating cholesterol levels and exerting anti-inflammatory and antioxidant effects compared to its counterparts .
特性
分子式 |
C33H63NO4S |
|---|---|
分子量 |
569.9 g/mol |
IUPAC名 |
N,N-dimethylmethanamine;[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane |
InChI |
InChI=1S/C29H50O4S.C3H9N.CH4/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(33-34(30,31)32)14-16-28(22,5)27(24)15-17-29(25,26)6;1-4(2)3;/h10,19-21,23-27H,7-9,11-18H2,1-6H3,(H,30,31,32);1-3H3;1H4 |
InChIキー |
VEKYMVCJNVYTMI-UHFFFAOYSA-N |
正規SMILES |
C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C.CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride](/img/structure/B10855135.png)

![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
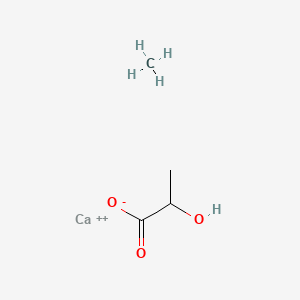
![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)
